Physicochemical Differentiation: Computed LogP and TPSA Comparison Against Halo-Substituted and Des-Benzyl Analogs
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 43.8 Ų, placing it within the favorable CNS multiparameter optimization (MPO) space (XLogP 1–3, TPSA < 75 Ų) [1]. By contrast, the des-benzyl analog (1H-imidazol-4-yl)methanamine (CAS 13400-46-9) has a substantially lower XLogP (approximately −0.5 to −0.8, predicted) and a TPSA of approximately 54–56 Ų, reflecting the absence of the lipophilic chlorobenzyl domain and markedly reduced membrane permeability [2]. The bromobenzyl analog [1-(4-bromobenzyl)-1H-imidazol-4-yl]methanamine is predicted to have an XLogP of approximately 1.4–1.6, higher than the target compound, which may increase non-specific protein binding and hERG liability risk [3]. The chlorobenzyl substituent thus provides an intermediate lipophilicity balance that is neither too polar for passive membrane transit (as with the des-benzyl analog) nor excessively lipophilic (as with the bromo congener).
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 43.8 Ų; HBD = 1; HBA = 2; Rotatable bonds = 3 |
| Comparator Or Baseline | (1H-Imidazol-4-yl)methanamine (CAS 13400-46-9): XLogP ~ −0.5 to −0.8 (estimated from closest PubChem data); [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine: XLogP ~1.4–1.6 (predicted by atomic increment) |
| Quantified Difference | ΔXLogP ≈ +1.6 to +1.9 vs. des-benzyl analog; ΔXLogP ≈ −0.3 to −0.5 vs. bromobenzyl analog |
| Conditions | Computed using XLogP3 algorithm and Cactvs topological descriptors as deposited in PubChem (release 2025.09.15) |
Why This Matters
The intermediate lipophilicity of the 4-chlorobenzyl derivative positions it within the CNS MPO desirability window, making it a more suitable starting point for neuroscience and anti-infective drug discovery campaigns than either the overly polar des-benzyl or the excessively lipophilic bromobenzyl analogs.
- [1] PubChem Compound Summary for CID 82286808, [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82286808 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 10466580, (1H-Imidazol-4-yl)methanamine (CAS 13400-46-9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10466580 (accessed May 2026). View Source
- [3] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
